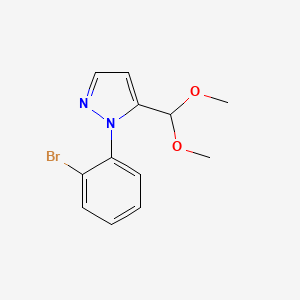

![molecular formula C17H21NO3 B596270 Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1227610-18-5](/img/structure/B596270.png)

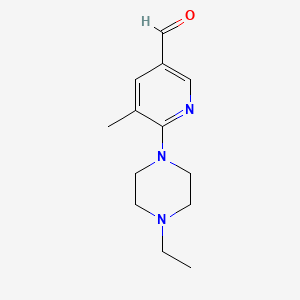

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

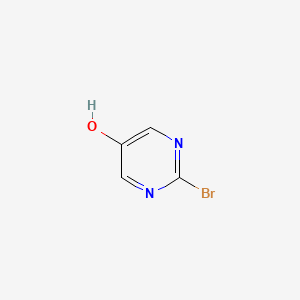

“Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the formula C17H21NO3 . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves multi-step reactions . One method involves three steps:- A reaction with a zinc/copper couple in diethyl ether and 1,2-dimethoxyethane at 0°C for 19.5 hours .

- A reaction with zinc and ammonium chloride in methanol at 20°C .

- A reaction with potassium tert-butyrate in tetrahydrofuran and tert-butyl alcohol at -78 to 20°C in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the spiro ring system . The exact linear structure formula and InChI Key are not provided .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . These include reactions with zinc/copper couple, zinc and ammonium chloride, and potassium tert-butyrate .Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.35 . Other physical and chemical properties such as boiling point, density, and melting point are not provided .Applications De Recherche Scientifique

Synthesis of Spirocyclic Compounds : A study by Gurry, McArdle, and Aldabbagh (2015) detailed a new synthesis method for 2-oxa-7-azaspiro[3.5]nonane. This work highlights the importance of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, in creating complex molecular structures like [1,2-a] ring-fused benzimidazole (Gurry, McArdle, & Aldabbagh, 2015).

Anticonvulsant Activity Studies : Farrar et al. (1993) reported on the anticonvulsant activity of analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione. They found several substituted benzyloxy compounds with comparable or better activity than the parent analog (Farrar et al., 1993).

Dopamine Agonist Evaluation : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes and evaluated them for dopamine agonist activity. They discovered that while these compounds didn’t show central nervous system activity, one of the analogs exhibited potent dopamine agonist activity in specific assays (Brubaker & Colley, 1986).

Synthesis of Novel Derivatives for GPR119 Agonists : Matsuda et al. (2018) designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. These compounds, particularly compound 54g, showed potent agonist activity and a favorable pharmacokinetic profile, suggesting potential for therapeutic use (Matsuda et al., 2018).

Copper-Catalyzed Trifluoromethylation : Han, Liu, and Wang (2014) demonstrated a copper-catalyzed intramolecular trifluoromethylation of N-benzylacrylamides, leading to the construction of trifluoromethylated 2-azaspiro[4.5]decanes. This method offers a new approach to synthesizing CF3-containing compounds with potential applications in medicinal chemistry (Han, Liu, & Wang, 2014).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBQGOZJIZFOTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(C2)C=O)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

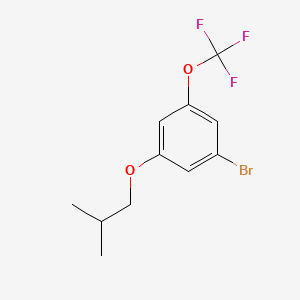

![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)

![6-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B596198.png)

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)